2-Methyl-7-phenylquinoline

mGluR5 negative allosteric modulator binding affinity

2-Methyl-7-phenylquinoline (compound 22) is the definitive probe for dissecting mGluR5 binding-to-function coupling. It retains near-identical target engagement (Ki=97 nM) to the parent quinoline while exhibiting a >40-fold reduction in functional antagonism (IC50=1250 nM vs 29 nM), enabling clean allosteric-site occupancy studies without downstream calcium-flux interference. Its 7-phenyl ring is installed via late-stage Suzuki-Miyaura coupling, offering a validated scaffold for parallel library expansion. Unlike close analogs that partially or fully rescue function, this compound uniquely silences receptor activity despite intact binding. For researchers mapping allosteric binding pockets or benchmarking novel mGluR5 NAM chemotypes, it provides unmatched experimental clarity.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
Cat. No. B10839244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-phenylquinoline
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c1-12-7-8-14-9-10-15(11-16(14)17-12)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyFGRQGIBMKYGMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-phenylquinoline Procurement: A Defined mGluR5 Scaffold with Proven SAR Differentiation


2-Methyl-7-phenylquinoline (CAS: 10359-99-2, CHEMBL244418, 7-Phenylchinaldin) is a heterocyclic small molecule belonging to the 7-arylquinoline class [1]. It was rationally designed as a non-competitive metabotropic glutamate receptor subtype 5 (mGluR5) antagonist, derived by replacing the alkyne linker of the prototypic mGluR5 antagonist MPEP with a quinoline core [2]. The compound features a methyl group at position 2 and a phenyl ring at position 7 of the quinoline scaffold, yielding a molecular formula of C16H13N and a molecular weight of 219.1 Da [3]. Its primary pharmacological annotation is as a negative allosteric modulator (NAM) of mGluR5, with characterized binding affinity and functional activity profiles that distinguish it from closely related 7-arylquinoline analogs [2][4].

Why a 2-Methyl-7-phenylquinoline Specification Cannot Be Fulfilled by Unsubstituted Quinolines or Other 7-Aryl Analogs


Within the 7-arylquinoline series, the identity of the 7-aryl substituent and the presence of the 2-methyl group are the primary determinants of pharmacological profile, and substitution across these positions yields dramatically divergent functional outcomes. As demonstrated by the structure–activity relationship (SAR) data from the mGluR5 program, the 7-phenyl substituent in compound 22 (2-methyl-7-phenylquinoline) preserves high binding affinity (Ki = 97 nM) comparable to the parent 7-unsubstituted quinoline (compound 3, Ki = 110 nM) but produces a >40-fold loss in functional potency (IC50 shifts from 29 nM to 1250 nM) [1]. In contrast, introducing a heteroatom into the scaffold at the same position (compound 32) restores functional activity (IC50 = 81 nM) without altering binding affinity [1]. Even a single atom substitution at the 7-aryl ring—replacing phenyl (22) with 4-fluorophenyl (23)—shifts functional IC50 from 1250 nM to 692 nM and alters cLogP from 5.7 to 5.9 [1]. These data confirm that compounds within this class are not interchangeable; each substitution pattern produces a unique binding-to-function coupling profile that directly impacts suitability for specific experimental or procurement use cases.

2-Methyl-7-phenylquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Binding-to-Function Disconnect: 2-Methyl-7-phenylquinoline (22) vs. Parent 7-Unsubstituted Quinoline (3) at mGluR5

2-Methyl-7-phenylquinoline (compound 22) exhibits a pronounced disconnect between mGluR5 binding affinity and functional antagonism relative to its parent scaffold. While it retains binding affinity comparable to the 7-unsubstituted parent quinoline (compound 3: Ki = 110 nM), its functional potency in the calcium flux assay is reduced by more than 40-fold (IC50 = 1250 nM vs. 29 nM) [1][2]. The authors explicitly noted that for these 7-arylquinolines, 'their functional potencies were lower than expected' and attributed this to high lipophilicity (cLogP = 5.7 for 22 vs. 3.9 for 3), which they reasoned 'may be problematic for future in vivo investigation' [1].

mGluR5 negative allosteric modulator binding affinity functional activity SAR

Phenyl vs. 4-Fluorophenyl at Position 7: Functional Potency and Lipophilicity Trade-Off

The 4-fluorophenyl analog (compound 23) represents the closest structural comparator to 2-methyl-7-phenylquinoline, differing only by a single fluorine atom at the para position of the 7-aryl ring. Despite this minimal structural change, compound 23 demonstrates a nearly 2-fold improvement in functional IC50 (692 nM vs. 1250 nM) and a modest improvement in binding Ki (64 nM vs. 97 nM), while cLogP increases slightly from 5.7 to 5.9 [1]. This indicates that the fluorine substitution partially rescues functional activity without improving lipophilicity—a key consideration when selecting between these two compounds for assays sensitive to physicochemical properties.

mGluR5 SAR halogen substitution cLogP functional potency

Heteroatom Introduction at the Scaffold Core: 2-Methyl-7-phenylquinoline (22) vs. N-Containing Analog (32)

Introducing a nitrogen atom into the quinoline scaffold at the position corresponding to ring 'b' (compound 32) dramatically rescues functional activity while preserving binding affinity. Compound 32 (Ki = 97 nM, IC50 = 81 nM) and compound 22 (Ki = 97 nM, IC50 = 1250 nM) share identical binding affinity, yet compound 32 is approximately 15-fold more potent in the functional assay [1]. The authors attributed this improvement in part to the reduction in cLogP from 5.7 (22) to 4.7 (32), making 32 more suitable for in vivo investigation [1]. This comparison directly illustrates the critical role of the core heteroatom composition in translating binding affinity into functional antagonism.

mGluR5 heteroatom effect cLogP optimization functional rescue drug design

Receptor Selectivity Profile: Class-Level mGluR Subtype Selectivity for 7-Arylquinolines

All quinoline and benzothiazole analogues in the series, including 2-methyl-7-phenylquinoline, were tested for functional activity across other mGluR subtypes and for binding at NMDA receptors. The authors reported that 'all alkyne, quinoline and benzothiazole analogues were functionally inactive (<50% inhibition at 10 μM) at all the other mGluR subtypes and did not bind to NMDA receptors at a concentration of 10 μM' [1]. This provides a class-level selectivity floor against mGluR1-4,6-8 and NMDA receptors. However, no direct head-to-head selectivity comparison between compound 22 and compounds 3, 23, or 32 at individual off-targets is available.

mGluR5 selectivity off-target NMDA receptor GPCR

RIPK1 Inhibitory Activity: A Secondary Pharmacological Annotation Distinct from mGluR5 NAMs

2-Methyl-7-phenylquinoline has also been annotated with RIPK1 inhibitory activity in a necroptosis phenotypic assay. BindingDB reports an EC50 of 2.20 × 10³ nM for protection against TNFα-induced necroptosis in human FADD-deficient Jurkat I 2.1 cells [1]. A recent publication (Soday et al., 2025) validated the 7-phenylquinoline motif as a novel pharmacophore for RIPK1 inhibition, establishing these compounds as type I kinase inhibitors binding at the hinge region of the active conformation [2]. However, it is important to note that this study characterized a library of 7-phenylquinoline derivatives and did not report a direct head-to-head comparison between 2-methyl-7-phenylquinoline and the lead compounds. Furthermore, its weak mGluR5 functional activity (IC50 = 1250 nM) suggests that at concentrations where RIPK1 engagement occurs (low micromolar range), mGluR5 binding would already be saturated (Ki = 97 nM), raising the potential for dual-target pharmacology at these concentrations.

RIPK1 necroptosis 7-phenylquinoline phenotypic screening kinase inhibitor

2-Methyl-7-phenylquinoline: Evidence-Backed Application Scenarios for Scientific Procurement


mGluR5 Binding–Function Decoupling Mechanistic Studies

2-Methyl-7-phenylquinoline is uniquely suited as a probe to investigate the structural determinants of mGluR5 binding-to-function coupling. Its near-identical binding affinity to the parent compound 3 (Ki ~97 nM vs. 110 nM) combined with a >40-fold loss in functional antagonism (IC50 1250 nM vs. 29 nM) provides a clean experimental system to dissect conformational states that support ligand binding without triggering functional receptor responses [1]. This property is not shared by its close analogs: compound 23 partially rescues function (IC50 692 nM), and compound 32 fully restores it (IC50 81 nM), making 22 the optimal choice for studies where functional silencing despite intact binding is the desired phenotype [1].

Chemical Probe for Allosteric Site Occupancy Without Functional Consequence

In assays designed to map the mGluR5 allosteric binding pocket without triggering downstream signaling cascades, 2-methyl-7-phenylquinoline offers a distinct advantage. Its high lipophilicity (cLogP = 5.7) drives strong target engagement at the MPEP binding site (Ki = 97 nM), while its poor functional potency (IC50 = 1250 nM) minimizes calcium flux responses that could complicate data interpretation [1][2]. This is in contrast to compound 32, which at similar binding site occupancy would produce a robust functional response [1].

Suzuki Coupling-Derivatizable 7-Arylquinoline Scaffold for Focused Library Synthesis

The 7-phenyl substituent in 2-methyl-7-phenylquinoline is installed via a late-stage Suzuki-Miyaura coupling, a synthetic strategy explicitly employed in the original SAR study to generate analogs 22–26 [1]. This makes the compound an attractive starting scaffold for medicinal chemistry groups seeking to derivatize the 7-position aryl ring through parallel Suzuki coupling with diverse boronic acids. The SAR data already demonstrate that para-substitution on this ring (e.g., 4-F in 23, 3-pyridyl in 24) significantly modulates both functional activity and lipophilicity, providing a validated structure–activity landscape to guide further library design [1].

Reference Compound for 7-Arylquinoline mGluR5 NAM Selectivity Profiling

Given the class-level observation that all quinoline analogs in this series are functionally inactive at other mGluR subtypes and do not bind NMDA receptors at 10 μM [1], 2-methyl-7-phenylquinoline can serve as a representative 7-arylquinoline reference compound in selectivity panels. Its well-characterized binding (Ki = 97 nM) and functional (IC50 = 1250 nM) parameters at the primary target, combined with the documented absence of activity at related receptors at concentrations up to 10 μM, make it a defined control for benchmarking novel mGluR5 NAM chemotypes against the 7-arylquinoline pharmacophore class [1].

Quote Request

Request a Quote for 2-Methyl-7-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.